molecular formula C8H4ClFINO B8549456 4-Chloro-5-fluoro-7-iodoisoindolinone

4-Chloro-5-fluoro-7-iodoisoindolinone

Cat. No. B8549456
M. Wt: 311.48 g/mol
InChI Key: UUHQYOPHTFLFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745641B2

Procedure details

In a similar manner to Step 4 of Example 16, 3-hydroxy-4-chloro-5-fluoro-7-iodo-2(1-methyl-1-phenylethyl)isoindolinone (806 mg, 1.81 mmol) was dissolved in nitromethane (32 mL), and the solution was treated with trifluoroacetic acid (1.40 mL, 18.1 mmol) and triethylsilane (0.578 mL, 3.62 mmol), followed by purification by slurry using diisopropylether to obtain 4-chloro-5-fluoro-7-iodoisoindolinone (477 mg, yield 85%).
Name
3-hydroxy-4-chloro-5-fluoro-7-iodo-2(1-methyl-1-phenylethyl)isoindolinone
Quantity
806 mg
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
0.578 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH:2]1[C:10]2[C:5](=[C:6]([I:13])[CH:7]=[C:8]([F:12])[C:9]=2[Cl:11])[C:4](=[O:14])[N:3]1C(C)(C1C=CC=CC=1)C.FC(F)(F)C(O)=O.C([SiH](CC)CC)C>[N+](C)([O-])=O>[Cl:11][C:9]1[C:8]([F:12])=[CH:7][C:6]([I:13])=[C:5]2[C:10]=1[CH2:2][NH:3][C:4]2=[O:14]

Inputs

Step One
Name
3-hydroxy-4-chloro-5-fluoro-7-iodo-2(1-methyl-1-phenylethyl)isoindolinone
Quantity
806 mg
Type
reactant
Smiles
OC1N(C(C2=C(C=C(C(=C12)Cl)F)I)=O)C(C)(C1=CC=CC=C1)C
Name
Quantity
32 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0.578 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by purification by slurry

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2CNC(C2=C(C=C1F)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 477 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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